molecular formula C10H21BrO B13629972 1-Bromo-2-(tert-butoxymethyl)-3-methylbutane

1-Bromo-2-(tert-butoxymethyl)-3-methylbutane

Cat. No.: B13629972
M. Wt: 237.18 g/mol
InChI Key: WYUHIPLIGAJNFO-UHFFFAOYSA-N
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Description

2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane is an organic compound characterized by the presence of a bromomethyl group, a tert-butoxy group, and a methyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(tert-butoxy)-3-methylbutane using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

    Catalysis: Employed in the preparation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane in chemical reactions involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The tert-butoxy group provides steric hindrance, influencing the selectivity and outcome of reactions. The methyl group contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)-1-(tert-butoxy)-3-methylbutane: Similar structure but with a chlorine atom instead of bromine.

    2-(iodomethyl)-1-(tert-butoxy)-3-methylbutane: Similar structure but with an iodine atom instead of bromine.

    2-(bromomethyl)-1-(methoxy)-3-methylbutane: Similar structure but with a methoxy group instead of tert-butoxy.

Uniqueness

2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane is unique due to the combination of the bromomethyl and tert-butoxy groups, which impart distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

1-bromo-3-methyl-2-[(2-methylpropan-2-yl)oxymethyl]butane

InChI

InChI=1S/C10H21BrO/c1-8(2)9(6-11)7-12-10(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

WYUHIPLIGAJNFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC(C)(C)C)CBr

Origin of Product

United States

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